molecular formula C27H26N2O5 B7692621 N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide

Cat. No. B7692621
M. Wt: 458.5 g/mol
InChI Key: TXKKVDLUOWRNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide, also known as HQT-1, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells by activating the caspase pathway. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to have a high affinity for amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, suggesting a potential use in the treatment of this disease.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its relatively low toxicity compared to other compounds with similar therapeutic potential. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide also has a high affinity for its target proteins, making it a potentially effective therapeutic agent. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. In addition, research could explore the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide as a chemopreventive agent, as well as its potential use in combination with other therapeutic agents.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with 8-hydroxyquinoline, followed by the condensation of the resulting intermediate with m-toluidine. The final product is obtained through a reaction with trimethyl orthoformate. This synthesis method has been optimized to yield N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide with high purity and yield.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-17-8-7-10-21(12-17)29(16-20-13-18-9-5-6-11-22(18)28-26(20)30)27(31)19-14-23(32-2)25(34-4)24(15-19)33-3/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKKVDLUOWRNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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